![molecular formula C5H12ClF2N B2899802 (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride CAS No. 2411179-68-3](/img/structure/B2899802.png)
(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride
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Overview
Description
(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride, also known as DF-MDBA, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been used in various scientific research studies due to its potential therapeutic effects. In
Scientific Research Applications
Cancer Immunotherapy
(2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride: has potential applications in cancer immunotherapy. It can be used to modify cytokines like Interleukin-2 (IL-2) , which plays a pivotal role in the immune system’s response to cancer . By altering IL-2 or its receptor (IL-2R), this compound could enhance the body’s natural ability to fight tumors, making it a valuable tool in developing new cancer treatments.
Autoimmune Disease Treatment
This compound may also be instrumental in treating autoimmune diseases. Through the modulation of IL-2 and IL-2R, it could help in creating therapies that selectively stimulate regulatory T cells (Treg cells). This selective stimulation can promote immune regulation, potentially leading to treatments for conditions like Type 1 diabetes .
Diagnostic and Prognostic Marker Development
The compound’s interaction with IL-2 and IL-2R suggests it could be used to develop diagnostic and prognostic markers for diseases. By targeting these molecules, researchers can better understand disease progression and patient outcomes, particularly in cancer .
Molecular Profiling and Immunological Analysis
In the realm of personalized medicine, EN300-7549975 could be used to aid in molecular profiling and immunological analyses. This would help tailor treatments to individual patients based on their unique molecular and immunological profiles, leading to more effective and targeted therapies .
Adoptive Treg Therapy
The compound could be crucial in adoptive Treg therapy, where Treg cells are used to suppress unwanted immune responses. By enhancing the function and survival of these cells, it could improve the success rates of transplantations and the treatment of autoimmune diseases .
Research Tool in Immunology
Lastly, as a research tool, this compound can help scientists understand the complex interactions within the immune system. It can be used in experimental setups to study the effects of manipulating IL-2 and IL-2R signaling pathways, providing insights into immune system regulation .
Mechanism of Action
Target of Action
The primary targets of (2R)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride, also known as EN300-7549975, are the NMDA receptors on GABAergic interneurons and adenosine A1 receptors . These receptors play a crucial role in regulating neurotransmission and synaptic plasticity in the central nervous system .
Mode of Action
EN300-7549975 interacts with its targets by antagonizing NMDA receptors, which leads to the disinhibition of afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Additionally, it reduces rapid glutamate release at some synapses . The compound also reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts EN300-7549975’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound affects the glutamatergic pathway, specifically the release of glutamate, a key neurotransmitter involved in learning and memory . By reducing the release of glutamate, EN300-7549975 can modulate synaptic transmission and potentially influence various cognitive processes .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .
Result of Action
The molecular and cellular effects of EN300-7549975’s action include a decrease in presynaptic activity and glutamate release . This reduction in glutamate release may contribute to its potential antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Generally, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and efficacy .
properties
IUPAC Name |
(2R)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXRMQFEAIETM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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